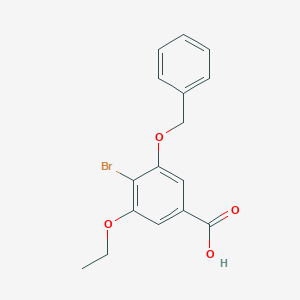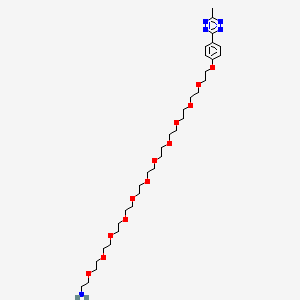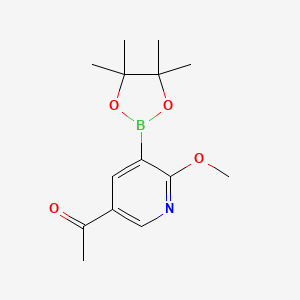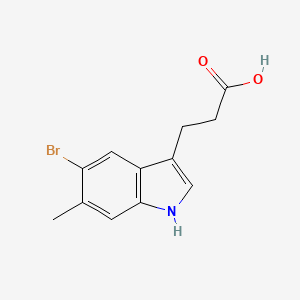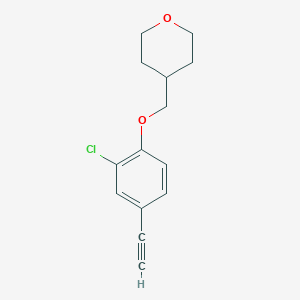
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran is an organic compound that features a tetrahydropyran ring substituted with a 2-chloro-4-ethynylphenoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Substitution Reaction: The chloro group is introduced via a nucleophilic substitution reaction, where a suitable chloro precursor reacts with the ethynyl group.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction, often involving an intramolecular etherification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. This includes the use of continuous flow reactors for the Sonogashira coupling and substitution reactions, as well as advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiols are often employed in substitution reactions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dechlorinated derivatives or hydrogenated compounds.
Substitution: A variety of substituted phenoxymethyl-tetrahydropyran derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of advanced polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chloro group may form hydrogen bonds or engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-ethynyl-4-methoxybenzene
- 2-Chloro-4-ethynyl-1-methylbenzene
- 1-Ethynyl-4-methoxybenzene
Uniqueness
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran is unique due to the presence of both the tetrahydropyran ring and the ethynylphenoxymethyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C14H15ClO2 |
|---|---|
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
4-[(2-chloro-4-ethynylphenoxy)methyl]oxane |
InChI |
InChI=1S/C14H15ClO2/c1-2-11-3-4-14(13(15)9-11)17-10-12-5-7-16-8-6-12/h1,3-4,9,12H,5-8,10H2 |
InChI-Schlüssel |
MWOWDDKKFQEBIP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1)OCC2CCOCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


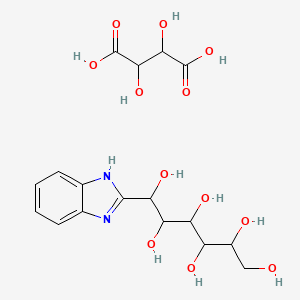
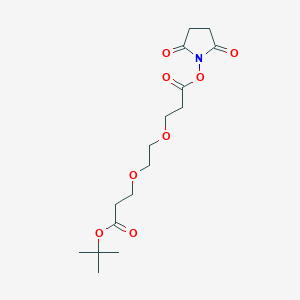
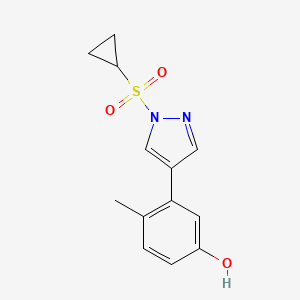
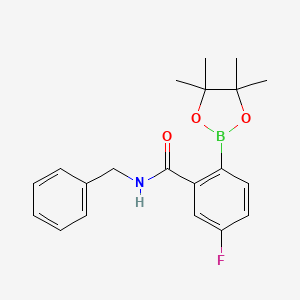
![Propane-2-sulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13724719.png)
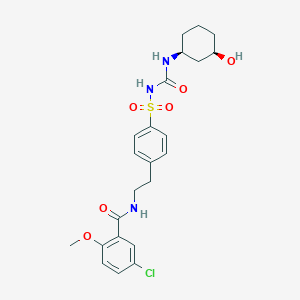
![Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)

